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Compound of Interest

Compound Name: Azido-PEG3-methyl ester

Cat. No.: B605834 Get Quote

Introduction: Azido-PEG3-methyl ester is a heterobifunctional crosslinker integral to modern

bioconjugation, chemical biology, and drug discovery, particularly in the synthesis of Proteolysis

Targeting Chimeras (PROTACs). Its structure incorporates three key features: a terminal azide

group for "click chemistry," a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility,

and a methyl ester group that can be hydrolyzed to a carboxylic acid for further conjugation.

This guide provides an in-depth overview of its properties, applications, and detailed

experimental protocols for its use.

Core Properties and Specifications
The fundamental properties of Azido-PEG3-methyl ester are summarized below, providing

essential data for experimental design and execution.
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Property Value Citation(s)

CAS Number 2086689-07-6 [1]

Molecular Weight 261.28 g/mol [1]

Chemical Formula C₁₀H₁₉N₃O₅ [1]

IUPAC Name

methyl 3-(2-(2-(2-

azidoethoxy)ethoxy)ethoxy)pro

panoate

[1]

Solubility

Soluble in DMSO and other

organic solvents. The PEG

spacer enhances aqueous

solubility of conjugates.

[1][2]

Purity Typically >95% [1]

Storage and Stability

Stable for several weeks at

ambient temperature during

shipping. For long-term

storage, it is recommended to

store at -20°C, where it is

stable for over 3 years. Store

in a dry, dark place.

[1]

Core Application: PROTAC Synthesis
Azido-PEG3-methyl ester is a key building block for PROTACs, which are bifunctional

molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists

of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG3

chain in Azido-PEG3-methyl ester serves as a flexible and hydrophilic linker, which can be

crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 Ligase) and

improving the pharmacokinetic properties of the final PROTAC molecule.

The synthesis of a PROTAC using this linker typically involves a modular, multi-step approach.

The azide group allows for facile conjugation to an alkyne-functionalized molecule (either the
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POI ligand or the E3 ligase ligand) via highly efficient and bioorthogonal click chemistry

reactions.

Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using

Azido-PEG3-methyl ester, highlighting the modular assembly of the final molecule.
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Impact on Cellular Signaling
By inducing the degradation of a target protein, PROTACs can effectively shut down entire

signaling pathways. For example, a PROTAC designed to target the Epidermal Growth Factor

Receptor (EGFR) would lead to its degradation, thereby inhibiting downstream pro-survival and

proliferative pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades.
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Caption: Mechanism of action for an EGFR-targeting PROTAC.
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Experimental Protocols
The azide group of Azido-PEG3-methyl ester allows for its conjugation via two primary types

of "click chemistry" reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted

triazole linkage. It requires a copper(I) catalyst, which is typically generated in situ from a

copper(II) salt and a reducing agent.
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Parameter
Recommended
Range/Value

Notes

Alkyne Substrate 1 equivalent Can be the limiting reagent.

Azido-PEG3-methyl ester 1.1 - 1.5 equivalents

A slight excess ensures

complete consumption of the

potentially more valuable

alkyne substrate.

Copper(II) Sulfate
0.01 - 0.1 equivalents (1-10

mol%)

Precursor for the active Cu(I)

catalyst.

Sodium Ascorbate
0.1 - 1.0 equivalents (10-100

mol%)

Reducing agent to generate

and maintain Cu(I). A fresh

solution is crucial.

Ligand (e.g., TBTA) 0.01 - 0.1 equivalents

Optional but recommended to

stabilize the Cu(I) catalyst and

increase reaction rate.

Solvent
DMSO, DMF, t-BuOH/H₂O

mixtures

Co-solvents may be needed to

ensure solubility of all

reactants.

Temperature Room Temperature

The reaction is typically

efficient at ambient

temperatures.

Reaction Time 1 - 24 hours
Monitor by TLC or LC-MS to

determine completion.

Detailed Methodology:

Preparation: Dissolve the alkyne-functionalized substrate (1 equivalent) and Azido-PEG3-
methyl ester (1.1 equivalents) in the chosen reaction solvent in a reaction vessel.

Degassing: To prevent oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture

by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Reagent Addition: Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water)

and sodium ascorbate (e.g., 1 M in water).

Initiation: Add the copper(II) sulfate solution (e.g., 0.1 equivalents) to the reaction mixture,

followed by the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents). If a ligand

is used, it should be added before the copper and ascorbate.

Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or

LC-MS.

Work-up and Purification: Upon completion, the reaction can be quenched by adding a

chelating agent like EDTA to remove the copper catalyst. The product is then typically

purified using column chromatography or HPLC.[3][4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological systems where copper toxicity

is a concern. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the

azide.
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Parameter
Recommended
Range/Value

Notes

Strained Alkyne (e.g., DBCO) 1 equivalent Can be the limiting reagent.

Azido-PEG3-methyl ester 1.5 - 20 equivalents

A larger excess is often used

in bioconjugation to drive the

reaction to completion.

Solvent
Aqueous buffers (e.g., PBS,

pH 7.4), DMSO, DMF

The reaction is highly

compatible with physiological

conditions.

Temperature Room Temperature to 37°C
Can be performed at

physiological temperatures.

Reaction Time 1 - 12 hours

Generally faster than CuAAC

for bioconjugation. Monitor by

appropriate methods (e.g.,

SDS-PAGE for proteins).

Detailed Methodology (for protein conjugation):

Preparation: Dissolve the DBCO-functionalized protein in an appropriate reaction buffer (e.g.,

PBS, pH 7.4) to a concentration of 1-5 mg/mL.

Reagent Addition: Prepare a stock solution of Azido-PEG3-methyl ester in an organic

solvent like DMSO. Add the desired molar excess (e.g., 10-fold) of the Azido-PEG3-methyl
ester stock solution to the protein solution. Ensure the final concentration of the organic

solvent is low (<10%) to prevent protein denaturation.

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or

overnight at 4°C.

Purification: Remove the excess unreacted Azido-PEG3-methyl ester and byproducts using

a desalting column, dialysis, or size-exclusion chromatography.[5][6]

Click Chemistry Reaction Schemes
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The following diagram outlines the fundamental transformations in CuAAC and SPAAC

reactions involving an azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
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   No Catalyst
   Physiological Conditions
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Caption: Comparison of CuAAC and SPAAC reaction schemes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Azido-PEG3-methyl ester: A Technical Guide for
Bioconjugation and PROTAC Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605834#azido-peg3-methyl-ester-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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